molecular formula C24H25NO2 B443508 N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide

N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide

Cat. No.: B443508
M. Wt: 359.5g/mol
InChI Key: DFDXMQHFOIEYAZ-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a benzamide moiety that is N-linked to a benzyl group, along with a phenoxy group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The initial step involves the acylation of benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by the reduction of the resulting ketone to the corresponding alkane using zinc amalgam and hydrochloric acid.

Industrial Production Methods

Industrial production of benzamides often involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be useful in developing treatments for hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-[(4-isopropylphenoxy)methyl]benzamide is unique due to the presence of the phenoxy group substituted with a propan-2-yl group

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5g/mol

IUPAC Name

N-benzyl-3-[(4-propan-2-ylphenoxy)methyl]benzamide

InChI

InChI=1S/C24H25NO2/c1-18(2)21-11-13-23(14-12-21)27-17-20-9-6-10-22(15-20)24(26)25-16-19-7-4-3-5-8-19/h3-15,18H,16-17H2,1-2H3,(H,25,26)

InChI Key

DFDXMQHFOIEYAZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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